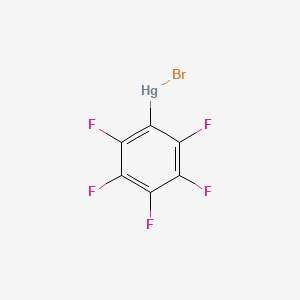

Bromo(pentafluorophenyl)mercury

Description

Bromo(pentafluorophenyl)mercury (CAS 828-72-8) is an organomercury compound with the chemical formula HgBr(C₆F₅). It features a mercury center bonded to a bromine atom and a pentafluorophenyl group (C₆F₅), a highly electron-withdrawing aromatic ligand. This compound is primarily utilized in organic synthesis and materials science as a precursor or reagent for transmetalation and cross-coupling reactions. The pentafluorophenyl group enhances the electrophilicity of the mercury center, making it reactive toward nucleophiles or transition metal catalysts. Its structure and reactivity are influenced by the strong inductive effect of the fluorine substituents, which stabilize the mercury-carbon bond while increasing its susceptibility to cleavage under specific conditions .

Properties

CAS No. |

828-72-8 |

|---|---|

Molecular Formula |

C6BrF5Hg |

Molecular Weight |

447.55 g/mol |

IUPAC Name |

bromo-(2,3,4,5,6-pentafluorophenyl)mercury |

InChI |

InChI=1S/C6F5.BrH.Hg/c7-2-1-3(8)5(10)6(11)4(2)9;;/h;1H;/q;;+1/p-1 |

InChI Key |

YPLKBXZZJOMODF-UHFFFAOYSA-M |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)[Hg]Br)F)F)F |

Origin of Product |

United States |

Preparation Methods

Procedure and Conditions

- Grignard Preparation : Pentafluorophenylmagnesium bromide is synthesized by reacting bromopentafluorobenzene (C₆F₅Br) with magnesium turnings in dry diethyl ether or tetrahydrofuran (THF) under inert atmosphere. Activators such as iodine or ethylene dibromide enhance reactivity.

- Mercury Substitution : A stoichiometric ratio of C₆F₅MgBr to HgBr₂ (1:1) is maintained to prevent over-substitution. The reaction proceeds at 0–25°C, yielding C₆F₅HgBr and MgBr₂ as a byproduct.

Key Data :

- Yield: 60–75% (optimized conditions).

- Side Products: Bis(pentafluorophenyl)mercury (C₆F₅)₂Hg forms if excess Grignard reagent is used.

Transmetallation from Organolithium Reagents

Pentafluorophenyllithium (C₆F₅Li) offers a higher reactivity alternative to Grignard reagents, enabling efficient transmetallation with HgBr₂.

Protocol

- Lithium Reagent Synthesis : C₆F₅Li is generated via lithium-halogen exchange between bromopentafluorobenzene and n-butyllithium (n-BuLi) at –78°C in THF.

- Reaction with HgBr₂ : Adding HgBr₂ to C₆F₅Li at low temperatures (–30°C to 0°C) ensures controlled mono-substitution.

Optimization Insights :

Cleavage of Bis(pentafluorophenyl)mercury

Bis(pentafluorophenyl)mercury ((C₆F₅)₂Hg) serves as a precursor for C₆F₅HgBr through selective cleavage.

Method

- Acid-Mediated Cleavage : Treating (C₆F₅)₂Hg with hydrobromic acid (HBr) in dichloromethane at 0°C selectively cleaves one C₆F₅–Hg bond, yielding C₆F₅HgBr and C₆F₅H.

Mechanistic Note : The reaction proceeds via protonation of the Hg–C bond, followed by bromide attack on the mercury center.

Direct Mercuration of Pentafluorobenzene

While less common, direct mercuration of pentafluorobenzene (C₆F₅H) with HgBr₂ under catalytic conditions offers a one-step route.

Challenges and Solutions

- Electron-Deficient Substrate : The strong electron-withdrawing effect of fluorine atoms deactivates the aromatic ring, necessitating harsh conditions.

- Catalytic Activation : Mercury(II) acetate (Hg(OAc)₂) or Lewis acids (e.g., AlCl₃) facilitate electrophilic substitution at elevated temperatures (100–120°C).

Data :

- Yield: <30% (limited by competing side reactions).

- Preferred Use: Reserved for small-scale syntheses due to inefficiency.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Grignard Reagent | 60–75 | 90–95 | Scalable, well-established | Requires strict stoichiometric control |

| Organolithium Transmet. | 80–85 | 95–98 | High efficiency, minimal byproducts | Sensitivity to moisture and oxygen |

| Cleavage of (C₆F₅)₂Hg | 70–80 | 85–90 | Utilizes stable precursor | Dependent on (C₆F₅)₂Hg availability |

| Direct Mercuration | <30 | 70–75 | One-step process | Low yield, harsh conditions |

Applications and Derivative Chemistry

C₆F₅HgBr serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions: Bromo(pentafluorophenyl)mercury undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.

Oxidation and Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state.

Transmetalation Reactions: This compound can engage in transmetalation with other metal halides, forming new organometallic species.

Common Reagents and Conditions:

Nucleophiles: Alkyl or aryl lithium reagents, Grignard reagents.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted pentafluorophenylmercury compounds can be formed.

Oxidation Products: Oxidized mercury species, such as mercuric oxide.

Reduction Products: Reduced mercury species, such as elemental mercury.

Scientific Research Applications

Bromo(pentafluorophenyl)mercury has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.

Biology: Studies have explored its potential as a probe for investigating biological systems, although its toxicity limits its use.

Medicine: Research into its potential medicinal applications is limited due to safety concerns, but it has been studied for its antimicrobial properties.

Industry: It can be used in the synthesis of other organomercury compounds, which have applications in various industrial processes.

Mechanism of Action

The mechanism by which bromo(pentafluorophenyl)mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential disruption of biological processes. The pentafluorophenyl group enhances the compound’s reactivity and stability, making it a useful tool in chemical synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bromo(pentafluorophenyl)mercury belongs to a broader class of organomercury halides. Below is a detailed comparison with structurally and functionally related compounds:

Bromo(phenyl)mercury (CAS 1192-89-8)

- Structure : HgBr(C₆H₅)

- Key Differences :

- The absence of fluorine substituents on the phenyl ring reduces electron-withdrawing effects, resulting in a less electrophilic mercury center compared to the pentafluorophenyl analog.

- Lower thermal stability due to weaker Hg-C bond polarization.

- Reactivity in cross-coupling reactions is diminished, as demonstrated by slower transmetalation kinetics with palladium catalysts .

Chloro(pentafluorophenyl)mercury

- Structure : HgCl(C₆F₅)

- Key Differences: The chloro analog exhibits higher thermal stability than the bromo derivative, consistent with the general stability trend (Cl > Br > I) observed in organomercury halides . Reduced reactivity in electrophilic substitution reactions due to weaker leaving-group ability of Cl⁻ compared to Br⁻.

Mercury, Bromo[(pentafluorophenyl)methyl]- (CAS 51081-34-6)

- Structure : HgBr(CH₂C₆F₅)

- Key Differences :

Bromo(trifluoromethyl)mercury (CAS 421-09-0)

- Structure : HgBr(CF₃)

- Key Differences :

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.